molecular formula C20H12ClF2NO3 B4917601 2-chloro-4,5-difluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

2-chloro-4,5-difluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

Cat. No.: B4917601
M. Wt: 387.8 g/mol
InChI Key: FRWLPGADODDPHS-UHFFFAOYSA-N
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Description

2-chloro-4,5-difluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is a synthetic organic compound with the molecular formula C20H12ClF2NO3 . This compound is characterized by the presence of chloro, difluoro, and methoxy functional groups attached to a dibenzofuran and benzamide core structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-chloro-4,5-difluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the dibenzofuran core: This can be achieved through a cyclization reaction of appropriate precursors.

    Introduction of the chloro and difluoro groups: This step involves halogenation reactions using reagents such as chlorine and fluorine sources.

    Attachment of the methoxy group: This can be done through methylation reactions using reagents like methyl iodide.

    Formation of the benzamide structure: This involves coupling reactions, such as amidation, to attach the benzamide moiety to the dibenzofuran core.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-chloro-4,5-difluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and coupling reagents like palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-4,5-difluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-4,5-difluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-chloro-4,5-difluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide can be compared with other similar compounds, such as:

    2-chloro-4,5-difluorobenzamide: Lacks the dibenzofuran and methoxy groups, resulting in different chemical properties and applications.

    2-methoxydibenzo[b,d]furan-3-yl)benzamide: Lacks the chloro and difluoro groups, leading to different reactivity and biological activity.

    4,5-difluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-4,5-difluoro-N-(2-methoxydibenzofuran-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF2NO3/c1-26-19-7-11-10-4-2-3-5-17(10)27-18(11)9-16(19)24-20(25)12-6-14(22)15(23)8-13(12)21/h2-9H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWLPGADODDPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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